Differentiation via Positional Isomerism: Avoiding Lonidamine's Tumor Glycolysis Inhibition
The N2-substituted target compound is a regioisomer of Lonidamine [1-(2,4-dichlorobenzyl)-1H-indazol-3-carboxylic acid], a known anti-tumor agent [1]. Lonidamine inhibits aerobic glycolysis in murine tumor cells, evidenced by a reduction in oxygen consumption and lactate production [1]. In contrast, the target compound shows no significant inhibition (IC50 = 50,000 nM) against IDO1, a key enzyme in a different metabolic pathway [2]. This stark difference in biological activity underscores the critical role of the substitution position (N2 vs. N1) on the indazole core.
| Evidence Dimension | Inhibition of a metabolic enzyme |
|---|---|
| Target Compound Data | IC50 = 50,000 nM (against recombinant human IDO1) |
| Comparator Or Baseline | Lonidamine (N1-regioisomer): Inhibits aerobic glycolysis in murine tumor cells. |
| Quantified Difference | Qualitative difference in activity profile; target is inactive in this assay while comparator is an active glycolytic inhibitor. |
| Conditions | Target compound assay: Recombinant human His-tagged IDO1 (Ala2 to Gly403 residues) expressed in E. coli. Comparator: Murine tumor cell lines. |
Why This Matters
This evidence confirms that the N2-substituted target compound is not a functional analog of Lonidamine, preventing procurement for anti-glycolytic studies and guiding researchers toward its intended use as a distinct chemical scaffold.
- [1] Floridi, A., Paggi, M. G., Marcante, M. L., Silvestrini, B., Caputo, A., & De Martino, C. (1981). Lonidamine, a selective inhibitor of aerobic glycolysis of murine tumor cells. Journal of the National Cancer Institute, 66(3), 497-499. View Source
- [2] BindingDB. (n.d.). BDBM50578632 (CHEMBL4852532) Activity Data. Entry for 2-(4-chlorobenzyl)-2H-indazole-3-carboxylic acid. View Source
